alpha-Lipomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

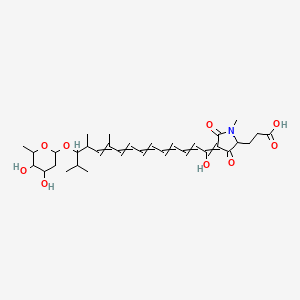

Alpha-Lipomycin is a hybrid peptide-polyketide natural product produced by the gram-positive bacterium Streptomyces aureofaciens Tü117 . It is an acyclic polyene antibiotic known for its activity against gram-positive organisms . The compound is characterized by its unique structure, which includes a tetramic acid moiety, contributing to its diverse biological activities .

Vorbereitungsmethoden

Alpha-Lipomycin is biosynthesized by Streptomyces aureofaciens Tü117 through a complex pathway involving polyketide synthases and nonribosomal peptide synthetases . The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing 28 complete open reading frames, 22 of which belong to the biosynthetic gene cluster . The central polyketide synthase locus encodes an eight-module system comprised of four multifunctional proteins . Industrial production methods involve fermentation processes using optimized culture conditions to maximize yield .

Analyse Chemischer Reaktionen

Alpha-Lipomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s tetramic acid moiety is particularly reactive, allowing it to participate in a range of biochemical processes . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives with modified biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Alpha-lipomycin is primarily recognized for its antibacterial activity against Gram-positive bacteria. Unlike other polyene antibiotics that target fungi, this compound exhibits specificity towards bacterial pathogens such as Bacillus subtilis, Staphylococcus aureus, and enterococci. Its mechanism of action involves disrupting bacterial cell membranes, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Enterococcus faecalis | 2 µg/mL |

Biosynthetic Research

The biosynthetic gene cluster responsible for this compound production has been extensively studied. This cluster includes multiple polyketide synthase genes and nonribosomal peptide synthetase genes, which contribute to the complex structure of the antibiotic . Understanding these biosynthetic pathways enables researchers to engineer more potent analogs and explore their therapeutic potential.

Case Study: Engineering this compound Analog

Recent studies have demonstrated the successful engineering of a novel analog of this compound, known as 21-methyl-alpha-lipomycin. This was achieved by manipulating the substrate specificity of the polyketide synthase involved in its biosynthesis . The engineered compound exhibited similar antimicrobial activity to the parent compound, highlighting the potential for creating derivatives with enhanced efficacy or reduced toxicity.

Drug Development

This compound's unique structure and mechanism of action make it a valuable candidate for drug development. Its ability to target Gram-positive bacteria, particularly those resistant to conventional antibiotics, positions it as a promising lead compound in antibiotic discovery programs .

Table 2: Potential Applications in Drug Development

| Application Area | Description |

|---|---|

| Antibiotic Resistance | Targeting resistant strains of Gram-positive bacteria |

| Combination Therapy | Potential use with other antibiotics to enhance efficacy |

| Anticancer Research | Investigating cytotoxic effects on cancer cells |

Biotechnological Applications

The genetic manipulation of Streptomyces aureofaciens has opened avenues for biotechnological applications. By utilizing CRISPR/Cas9 technology, researchers can create targeted mutations within the this compound biosynthetic pathway to enhance production yields or alter product profiles . This approach not only improves efficiency but also allows for the exploration of novel compounds derived from this compound.

Case Study: CRISPR/Cas9 in Lipomycin Production

A recent study employed CRISPR/Cas9 to knock out specific genes in the biosynthetic pathway of this compound, leading to increased yields of the antibiotic. This technique provides a powerful tool for metabolic engineering in microbial systems .

Wirkmechanismus

The mechanism of action of alpha-Lipomycin involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis . The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein translation . Its unique structure allows it to bind to multiple targets, enhancing its antibacterial efficacy .

Vergleich Mit ähnlichen Verbindungen

Alpha-Lipomycin is unique among similar compounds due to its hybrid peptide-polyketide structure and the presence of a tetramic acid moiety . Similar compounds include aurantosid B, militarinon B, erythroskyrin, fuligurubin, and oleficin . These compounds share structural similarities but differ in their biosynthetic pathways and biological activities .

Eigenschaften

IUPAC Name |

3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPRNHPFSOESDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?

A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.

Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?

A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.